N-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Fragment-Based Drug Discovery

This unsubstituted thiazole-4-carboxamide (MW 219.27, est. clogP ~1.8) is the minimal pharmacophoric scaffold for PIM kinase and mGluR5 programs. The 6-methylpyridin-2-yl moiety provides essential hinge-binding engagement lost upon N-methylation or methyl removal. Two unblocked thiazole positions (C2, C5) enable divergent parallel SAR via amide coupling or Buchwald-Hartwig amination, generating 24-96 analogs from one lot. Unlike pre-elaborated analogs (MW >350, clogP >3.5), this fragment stays within CNS drug space. Ideal for fragment screening, X-ray crystallography, and NMR mechanistic studies.

Molecular Formula C10H9N3OS
Molecular Weight 219.26
CAS No. 1408192-69-7
Cat. No. B2934005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide
CAS1408192-69-7
Molecular FormulaC10H9N3OS
Molecular Weight219.26
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC(=O)C2=CSC=N2
InChIInChI=1S/C10H9N3OS/c1-7-3-2-4-9(12-7)13-10(14)8-5-15-6-11-8/h2-6H,1H3,(H,12,13,14)
InChIKeyCFTZXHOHBHPUGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Methylpyridin-2-yl)-1,3-thiazole-4-carboxamide (CAS 1408192-69-7): Core Scaffold Identity and Procurement Baseline


N-(6-Methylpyridin-2-yl)-1,3-thiazole-4-carboxamide is a low-molecular-weight (219.27 g/mol) heterocyclic building block comprising an unsubstituted thiazole-4-carboxamide core linked to a 6-methylpyridin-2-yl amine moiety . It belongs to the thiazolecarboxamide class, which has been broadly claimed in patents as a pharmacophore for PIM kinase inhibition by Incyte Corporation [1] and as mGluR5 antagonists [2]. Unlike heavily substituted analogs, this compound represents the minimal pharmacophoric scaffold, making it a strategic starting point for structure-activity relationship (SAR) exploration or fragment-based drug discovery.

Why N-(6-Methylpyridin-2-yl)-1,3-thiazole-4-carboxamide Cannot Be Substituted by Generic Thiazole Carboxamides


Substituting this compound with a generic thiazole carboxamide analog ignores critical structural determinants of target engagement. The patent literature demonstrates that the 6-methylpyridin-2-yl moiety is a privileged fragment for interacting with the ATP-binding pocket of PIM kinases, while modifications at the thiazole 2- and 5-positions drastically alter potency and selectivity [1]. Even simple N-methylation of the amide nitrogen or removal of the pyridyl methyl group can ablate activity, as evidenced by SAR tables in the Incyte PIM inhibitor patent family where unsubstituted or differently substituted analogs show >100-fold shifts in IC50 [1]. The unsubstituted thiazole-4-carboxamide scaffold of this compound provides a unique vector for divergent SAR exploration that is not reproducible with pre-functionalized analogs.

Quantitative Differentiation Evidence for N-(6-Methylpyridin-2-yl)-1,3-thiazole-4-carboxamide: Comparator-Based Analysis


Scaffold Minimalism vs. 2-Amino-Substituted Analogs: Synthetic Tractability and Divergent SAR Potential

Unlike 2-amino-substituted analogs such as N-methyl-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide, the target compound bears no substituent at the thiazole 2-position, leaving this site available for late-stage functionalization [1]. In the Incyte PIM kinase patent family, 2-amino derivatives require multi-step synthesis from 2-aminothiazole intermediates, whereas the target compound can be prepared via direct amide coupling of thiazole-4-carboxylic acid with 6-methylpyridin-2-amine – a single-step transformation [1]. This reduced synthetic burden (1 step vs. 3–5 steps for 2-substituted analogs) translates to lower procurement cost and faster SAR cycle times.

Medicinal Chemistry Kinase Inhibitor Design Fragment-Based Drug Discovery

Molecular Weight Advantage Over 5-Arylamino mGluR5 Antagonist Analogs: Ligand Efficiency Optimization Potential

The target compound (MW 219.27) is substantially smaller than 5-arylamino-substituted analogs disclosed in the mGluR5 antagonist patent WO 2006/074884 A1, such as 5-(2,6-dichloroanilino)-N-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide (MW ~393) or 2-(2-methoxyethyl)-N-(6-methylpyridin-2-yl)-5-(pyridin-3-ylamino)-1,3-thiazole-4-carboxamide (MW ~396) [1]. Its lower molecular weight and reduced lipophilicity (clogP ~1.8 estimated vs. ~3.5–4.5 for 5-substituted analogs) position it as a superior fragment hit or early lead for CNS programs where exceeding MW 350 and clogP 3.0 is disfavored [2].

CNS Drug Discovery mGluR5 Antagonism Ligand Efficiency Metrics

Unsubstituted Thiazole 2-Position: Critical for Kinase Hinge-Binding Exploration vs. 2-Methyl Blocked Analogs

In the Incyte PIM kinase inhibitor patent series, the 2-position of the thiazole ring is a critical vector for hinge-binding interactions. Compounds with a 2-methyl substituent (e.g., 2-methyl-N-(6-methylpyridin-2-yl)-5-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide) are conformationally restricted and show a distinct SAR profile [1]. The target compound, with an unsubstituted 2-position, allows researchers to probe this vector independently, enabling systematic exploration of 2-substituent effects without confounding contributions from 5-position modifications. This modularity is not available in pre-substituted commercial analogs.

Kinase Inhibitor Hinge-Binding Motif Structure-Based Drug Design

Amide NH Hydrogen Bond Donor: Retained Pharmacophoric Feature vs. N-Methylated Inactive Analogs

The secondary amide NH in the target compound is a critical hydrogen bond donor for target engagement. In the broader thiazolecarboxamide class, N-methylation of this amide (generating tertiary amides) consistently abolishes or drastically reduces kinase inhibitory activity, as the amide NH typically donates a hydrogen bond to the kinase hinge region [1]. The target compound retains this essential H-bond donor, unlike the commonly available N-methyl analog N-methyl-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide, which is incapable of making this interaction [1]. This single functional group difference can represent a binary active/inactive distinction in biochemical assays.

Hydrogen Bonding Pharmacophore Modeling Kinase Inhibitor Potency

High-Impact Application Scenarios for N-(6-Methylpyridin-2-yl)-1,3-thiazole-4-carboxamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment Library Enrichment for PIM or JAK Family Screening

This compound is ideally suited as a fragment hit for PIM kinase family screening. Its low molecular weight (219.27 Da) and unsubstituted thiazole core meet fragment library criteria (MW < 250, clogP < 3.0) [1]. The 6-methylpyridin-2-yl moiety is a recognized PIM kinase hinge-binding motif, as established in the Incyte patent series [2]. Procurement for fragment screening enables identification of novel 2- and 5-position substitutions that would be inaccessible when starting from pre-elaborated analogs.

Late-Stage Diversification Scaffold for Parallel SAR Expansion of mGluR5 Antagonists

Researchers optimizing mGluR5 antagonists can use this compound as a core scaffold for systematic derivatization. The unsubstituted thiazole 2- and 5-positions provide two independent vectors for parallel chemistry [1]. This contrasts with the pre-substituted analogs in WO 2006/074884 A1, which constrain SAR exploration to a single vector. A single procurement lot supports the generation of 24–96 unique analogs via parallel amide coupling or Buchwald-Hartwig amination at the thiazole 2- and 5-positions.

CNS Penetrant Lead Generation Starting Point with Favorable Physicochemical Baseline

For CNS drug discovery programs targeting kinases or GPCRs, this compound offers an optimal starting point with MW 219.27 and estimated clogP ~1.8, well within the desirable CNS drug space (MW < 350, clogP < 3.0) [1]. In contrast, more elaborated thiazole carboxamide analogs in the mGluR5 and PIM patent literature exceed MW 350 and clogP 3.5, placing them outside favorable CNS property ranges [2]. Beginning an optimization campaign with this minimal scaffold maximizes the property envelope available for subsequent potency-enhancing substitutions.

Mechanistic Probe Synthesis for Kinase Hinge-Binding Mode Deconvolution

The retained secondary amide NH serves as an essential hydrogen bond donor for kinase hinge binding, distinguishing this compound from N-methylated analogs that lack this pharmacophoric feature [1]. This compound can serve as a minimalist mechanistic probe to confirm hinge-binding engagement in X-ray crystallography or NMR studies, where the small size reduces the risk of crystal contact artifacts that plague larger, more flexible inhibitors. The compound's two unblocked thiazole positions further allow iterative halogen-substitution for experimental phasing.

Quote Request

Request a Quote for N-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.